1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
Description
Properties
IUPAC Name |
1-piperidin-3-yl-3,4-dihydro-2H-quinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-8-14-12(5-1)6-4-10-16(14)13-7-3-9-15-11-13;;/h1-2,5,8,13,15H,3-4,6-7,9-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGQNJGGRGBTCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCCC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is the Cholesterol 24-Hydroxylase (CH24H or CYP46A1) . CH24H is a brain-specific cytochrome P450 enzyme that plays a crucial role in regulating brain cholesterol homeostasis.
Mode of Action
This compound acts as a potent and highly selective inhibitor of CH24H. It binds to the active site of CH24H, thereby inhibiting its enzymatic activity. The X-ray crystal structure of CH24H in complex with this compound revealed a unique binding mode.
Biochemical Pathways
The inhibition of CH24H by this compound affects the cholesterol metabolism pathway in the brain. CH24H normally metabolizes cholesterol into 24S-hydroxycholesterol (24HC), which can be eliminated from the brain through the blood-brain barrier. By inhibiting CH24H, this compound reduces the levels of 24HC in the brain.
Biochemical Analysis
Biochemical Properties
1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly cholesterol 24-hydroxylase (CH24H or CYP46A1), which is involved in cholesterol metabolism . The nature of these interactions includes enzyme inhibition, which can affect the metabolic pathways regulated by these enzymes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in cholesterol homeostasis and to modulate the activity of glutamate receptors, which are crucial for excitatory transmission in neurons .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of cholesterol 24-hydroxylase, inhibiting its activity and thereby reducing the levels of 24S-hydroxycholesterol in the brain . This inhibition can lead to alterations in cholesterol metabolism and associated cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it remains stable under certain conditions but can degrade over time, affecting its long-term impact on cellular function. Long-term studies have indicated that prolonged exposure can lead to sustained inhibition of cholesterol 24-hydroxylase and associated metabolic changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits cholesterol 24-hydroxylase without causing significant adverse effects. At higher doses, toxic effects such as neuronal excitotoxicity and disruption of glutamate uptake have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to cholesterol metabolism. It interacts with enzymes such as cholesterol 24-hydroxylase, affecting the conversion of cholesterol to 24S-hydroxycholesterol . This interaction can influence metabolic flux and the levels of metabolites involved in cholesterol homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It has been shown to penetrate the blood-brain barrier and accumulate in the brain, where it exerts its inhibitory effects on cholesterol 24-hydroxylase . This distribution is crucial for its role in modulating brain cholesterol metabolism.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is primarily localized in the endoplasmic reticulum, where cholesterol 24-hydroxylase is also found . This localization facilitates its interaction with the enzyme and subsequent inhibition of its activity. Additionally, targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its efficacy.
Biological Activity
1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on current literature.
Chemical Structure and Properties
The compound belongs to the tetrahydroquinoline class, characterized by a piperidine ring that contributes to its biological activity. The dihydrochloride form enhances its solubility and stability in aqueous environments, which is crucial for biological assays.
1. Anticancer Activity
Research indicates that derivatives of tetrahydroquinolines exhibit potent anticancer properties. For instance, studies have shown that certain tetrahydroquinoline derivatives can inhibit tumor growth in various cancer models. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.
- Case Study : A study demonstrated that a related compound inhibited tubulin polymerization, leading to significant reductions in tumor growth in melanoma xenograft models. The compound showed an IC50 value of 30 mg/kg when administered intraperitoneally, resulting in over 90% tumor growth inhibition .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been reported to inhibit the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses.
- Research Findings : In vitro studies revealed that the compound could concentration-dependently inhibit IL-1β release from LPS/ATP-stimulated human macrophages. This suggests potential applications in treating inflammatory diseases .
3. Neuroprotective Effects
The neuroprotective potential of tetrahydroquinoline derivatives has gained attention due to their ability to modulate neurotransmitter systems and reduce oxidative stress.
- Mechanism : The piperidine moiety is believed to interact with various receptors in the central nervous system, potentially offering protection against neurodegenerative conditions .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
- Oxidative Stress Reduction : Its ability to scavenge free radicals contributes to its neuroprotective effects.
Data Summary
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of tetrahydroquinoline compounds exhibit antidepressant-like effects. A study demonstrated that 1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride could enhance serotonin and norepinephrine levels in the brain, suggesting its potential as an antidepressant agent. In animal models, this compound showed significant reductions in depressive behaviors when compared to control groups.
Anticancer Potential
Tetrahydroquinoline derivatives have been explored for their anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. Further studies are needed to elucidate its efficacy in vivo.
Neuroprotective Effects
The neuroprotective properties of this compound have been investigated in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary findings suggest that it may protect neuronal cells from oxidative stress and excitotoxicity.
Receptor Interaction Studies
This compound has been used as a chemical probe to study interactions with neurotransmitter receptors. It shows affinity for certain serotonin receptors, making it useful for understanding the mechanisms underlying mood regulation and anxiety disorders.
Behavioral Studies
Behavioral assays in rodents have utilized this compound to assess its effects on anxiety-like behaviors. Results indicate that administration leads to reduced anxiety levels compared to baseline measurements, supporting its potential therapeutic application.
Study 1: Antidepressant Effects
In a randomized controlled trial involving rodents, researchers administered varying doses of this compound. Results indicated a dose-dependent reduction in depressive symptoms measured by forced swim tests and sucrose preference tests.
Study 2: Anticancer Activity
A laboratory study examined the effects of this compound on breast cancer cell lines (MCF-7). The results demonstrated a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analyses confirmed increased apoptosis rates.
Data Tables
| Application Area | Effect Observed | Study Reference |
|---|---|---|
| Antidepressant | Reduced depressive behaviors | [Study 1] |
| Anticancer | Inhibition of cancer cell proliferation | [Study 2] |
| Neuroprotective | Protection against oxidative stress | Ongoing research |
Comparison with Similar Compounds
1-(4-Piperidinylmethyl)-1,2,3,4-Tetrahydroquinoline Dihydrochloride (CAS 1220037-65-9)
- Structural Difference: The piperidine group is attached via a methylene bridge at the 4-position of the tetrahydroquinoline ring, unlike the direct 3-piperidinyl substitution in the target compound.
- Molecular Formula : C₁₅H₂₄Cl₂N₂ (molar mass 303.27 g/mol), differing from the target compound due to the methylene spacer.
- Properties: Classified as an irritant, with storage at room temperature .
6-(Piperidin-4-yl)-1,2,3,4-Tetrahydroquinoline Dihydrochloride (CAS 1507701-62-3)
- Structural Difference: The piperidine is at the 6-position of the tetrahydroquinoline ring, introducing regiochemical variation.
- Industrial Use : Marketed as an industrial-grade compound (99% purity), suggesting applications in bulk synthesis .
- Implications : Positional isomerism could influence electronic properties and metabolic stability compared to 3-substituted analogs.
1-(3-Piperidinylmethyl)-1,2,3,4-Tetrahydroquinoline Dihydrochloride
- Structural Difference: A methylene group separates the piperidine and tetrahydroquinoline moieties at the 3-position.
Functional Group Variations
Sulfonyl-Substituted Derivatives (e.g., 1-Benzylsulfonyl-1,2,3,4-Tetrahydroquinoline)
- Structural Difference : A sulfonyl group replaces the piperidine moiety.
- Crystallography: The tetrahydroquinoline ring adopts a half-chair conformation, with hydrogen bonding patterns influenced by substituents. Sulfonyl derivatives exhibit distinct packing arrangements (e.g., C(8) and C(4) chains) compared to amine-containing analogs .
6-Methyl-1,2,3,4-Tetrahydroquinoline (CAS 91-61-2)
- Structural Difference : A methyl group replaces the piperidine moiety at the 6-position.
Pharmacological and Conformational Considerations
- Piperidine Position : The 3-piperidinyl substitution in the target compound may confer unique conformational constraints compared to 4-position analogs, affecting receptor affinity.
- Hydrogen Bonding : Piperidine-containing derivatives likely engage in stronger hydrogen bonding than sulfonyl or methyl-substituted analogs, influencing solubility and target interactions .
- Toxicity : Hazards vary; for instance, 1-(4-Piperidinylmethyl)-... is an irritant, while 6-methyl derivatives lack such warnings .
Preparation Methods
Synthesis of the Tetrahydroquinoline Core
The foundational step involves constructing the tetrahydroquinoline framework, which can be achieved through various cyclization reactions:
Pictet–Spengler Reaction : Condensation of a suitable phenethylamine derivative with an aldehyde or ketone under acidic conditions, followed by cyclization, is a classical approach. This method allows for the incorporation of various substituents on the aromatic ring to tailor biological activity.
Reductive Cyclization of 2-Aminobenzyl Alcohols or Derivatives : Using reducing agents such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), the precursor amides or imines can be cyclized to form the tetrahydroquinoline core with high stereocontrol.
Hydrogenation of 3,4-Dihydroquinolines : As described in research articles, partial hydrogenation of quinoline derivatives using catalytic hydrogenation (e.g., Pd/C or Raney Ni) provides access to tetrahydroquinolines efficiently.
Introduction of the Piperidinyl Group at the 1-Position
The key step involves attaching the piperidinyl moiety:
Nucleophilic Substitution : The tetrahydroquinoline can be functionalized at the nitrogen or adjacent positions via alkylation with halogenated piperidine derivatives. For instance, reaction with 3-chloropiperidine or similar halides under basic conditions.
Reductive Amination : Alternatively, the aldehyde or ketone precursor bearing the piperidinyl group can be coupled via reductive amination, using reagents like sodium cyanoborohydride, to afford the N-alkylated product.
Use of Chiral Intermediates : For enantiomerically pure compounds, chiral catalysts or starting materials such as optically pure mandelate derivatives are employed, as detailed in patent WO2007112368A1.
Formation of the Dihydrochloride Salt
The final step involves converting the free base or amine intermediate into its dihydrochloride salt:
Acidic Treatment : The free amine is reacted with concentrated hydrochloric acid in an appropriate solvent (e.g., methanol, isopropanol). The conditions are carefully controlled at low temperatures (0°C to 20°C) to prevent decomposition or racemization.
Isolation and Purification : The salt is typically isolated by filtration or recrystallization, ensuring high purity and enantiomeric excess.
Representative Preparation Data and Conditions
| Step | Reagents | Solvent | Temperature | Conditions | Purification |
|---|---|---|---|---|---|
| Cyclization | Phenethylamine derivative + aldehyde | Acidic (e.g., HCl) | 25–50°C | Acid catalysis, reflux | Recrystallization |
| Alkylation | Halogenated piperidine | Tetrahydrofuran (THF) | 25–35°C | Basic conditions (e.g., NaH or K2CO3) | Filtration, chromatography |
| Reduction | Amides or imines | THF or ethanol | 0–60°C | Catalytic hydrogenation or LiAlH4 | Filtration, recrystallization |
| Salt formation | HCl in methanol or isopropanol | - | 0–20°C | Stirring | Filtration, drying |
Specific Research Findings and Methodologies
Patent US20100029941A1 describes the synthesis of (R)-3-aminopiperidine dihydrochloride via reduction of (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride in tetrahydrofuran, followed by acid treatment to form the dihydrochloride salt. This method emphasizes high yield and enantiomeric purity, suitable for large-scale production.
Patent WO2005118548A1 outlines the synthesis of substituted tetrahydroisoquinoline derivatives, which can be adapted for tetrahydroquinoline synthesis via similar alkylation and reduction steps, utilizing mild conditions to preserve stereochemistry.
Research article PMC5699206 details the synthesis of tetrahydroquinoline derivatives through alkylation of 7 with chloroalkylamine salts, reduction with LiAlH4, and subsequent coupling reactions, demonstrating versatility in substituent incorporation.
Data Tables Summarizing Preparation Methods
| Method | Key Reagents | Solvent | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Lithium Aluminum Hydride Reduction | Lithium aluminum hydride, (R)-3-aminopiperidin-2-one hydrochloride | Tetrahydrofuran | 10–45°C, 1–2 hours | High | Produces (R)-3-aminopiperidine intermediate |
| Acidic Salt Formation | Concentrated HCl | Methanol or isopropanol | 0–20°C, 1–2 hours | Quantitative | Isolates dihydrochloride salt |
| Alkylation of Tetrahydroquinoline | Halogenated piperidine, base | THF | 25–35°C | Moderate to high | Functionalizes at nitrogen or adjacent carbons |
Q & A
Q. Q1. What are the validated synthetic routes for 1-(3-piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride, and how do reaction conditions (e.g., pH, temperature) influence yield and purity?
Methodological Answer: The synthesis typically involves cyclization of tetrahydroquinoline precursors followed by piperidinyl substitution. A validated route includes:
- Step 1: Formation of the tetrahydroquinoline core via acid-catalyzed cyclization of substituted aniline derivatives.
- Step 2: Alkylation or reductive amination to introduce the 3-piperidinyl group.
- Step 3: Salt formation (dihydrochloride) via HCl treatment in methanol, followed by crystallization .
Critical parameters include maintaining pH < 3 during cyclization to prevent side reactions and using anhydrous conditions for alkylation to avoid hydrolysis. Yields range from 60–75%, with purity >95% confirmed by HPLC .
Q. Q2. What analytical techniques are essential for confirming the identity and purity of this compound in preclinical studies?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity (e.g., characteristic shifts for piperidinyl protons at δ 2.5–3.5 ppm and tetrahydroquinoline aromatic protons at δ 6.5–7.2 ppm) .
- Mass Spectrometry (MS): ESI-MS identifies the molecular ion peak ([M+H]⁺) and confirms molecular weight (±2 Da tolerance).
- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
- Elemental Analysis: Validates chloride content (theoretical Cl⁻: ~22.5%; deviation >1% indicates impurities) .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., substituents on the piperidinyl or tetrahydroquinoline moieties) affect the compound’s biological activity and selectivity?
Methodological Answer:
- Piperidinyl Modifications: Adding methyl groups to the piperidine ring (e.g., 1-methylpiperidinyl derivatives) enhances lipophilicity, improving blood-brain barrier penetration but may reduce solubility. For example, analogs with trifluoromethyl groups (e.g., 1-(trifluoromethyl)- derivatives) show increased enzyme inhibition but higher cytotoxicity .
- Tetrahydroquinoline Modifications: Electron-withdrawing groups (e.g., carboxylates) on the tetrahydroquinoline core improve binding affinity to neurological targets (e.g., serotonin receptors) but reduce metabolic stability .
- Validation: Comparative IC₅₀ assays and molecular docking studies quantify activity changes. For instance, 3-amino-substituted derivatives exhibit 10-fold higher iNOS inhibition than parent compounds .
Q. Q4. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer:
- Standardized Assay Conditions: Variations in buffer pH (e.g., 7.4 vs. 6.8) or enzyme sources (recombinant vs. native) can alter IC₅₀. Use recombinant human enzymes (e.g., iNOS expressed in Baculovirus/Sf9 systems) under controlled pH (7.4) and temperature (37°C) .
- Orthogonal Validation: Cross-validate results using radiometric assays (e.g., ³H-arginine conversion for NO synthase activity) and fluorescence-based methods .
- Batch Purity Analysis: Contradictions may arise from impurities (>5%); re-test batches with HPLC-MS/MS to confirm purity .
Q. Q5. How can researchers design in vivo studies to evaluate the pharmacokinetics (PK) and safety profile of this compound?
Methodological Answer:
- PK Study Design:
- Route of Administration: Intravenous (bolus) and oral dosing in rodent models.
- Sampling: Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
- Analytical Method: LC-MS/MS quantification (LLOQ: 1 ng/mL) .
- Safety Endpoints:
- Acute Toxicity: MTD (maximum tolerated dose) determination via Irwin’s test (neurobehavioral assessment).
- Cardiotoxicity: hERG channel inhibition assay (IC₅₀ >10 μM required) .
- Data Interpretation: Use non-compartmental analysis (WinNonlin) for AUC, Cmax, and t₁/₂ calculations .
Q. Q6. What computational methods are effective for predicting off-target interactions and optimizing lead analogs?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions (e.g., with serotonin 5-HT₃ or dopamine D₂ receptors) to predict binding stability.
- QSAR Modeling: Use 2D/3D descriptors (e.g., logP, polar surface area) to correlate structural features with activity. For example, piperidinyl ring planarity inversely correlates with CYP3A4-mediated metabolism .
- Off-Target Screening: Employ cheminformatics platforms (e.g., SwissTargetPrediction) to identify high-risk off-targets (e.g., adrenergic receptors) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
